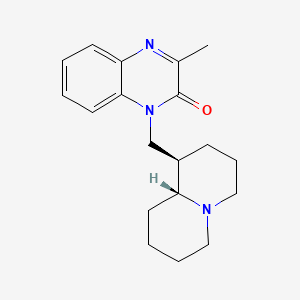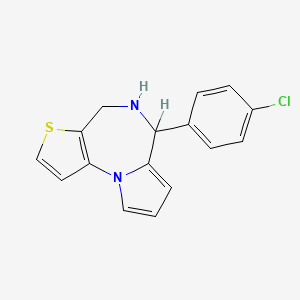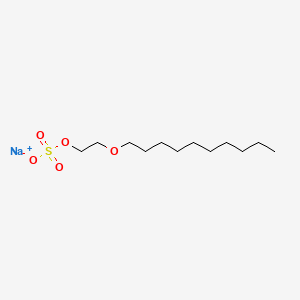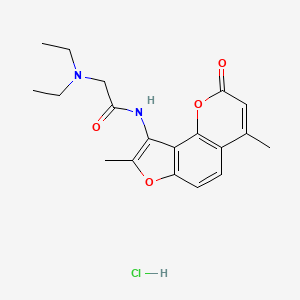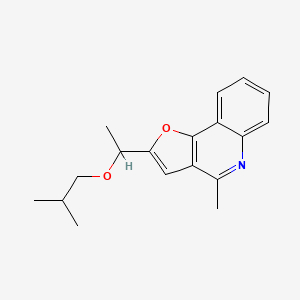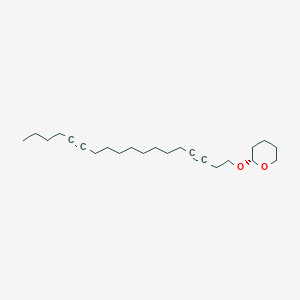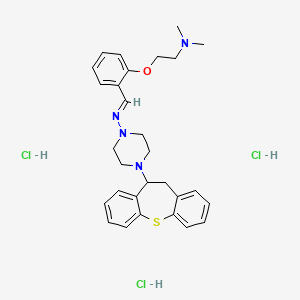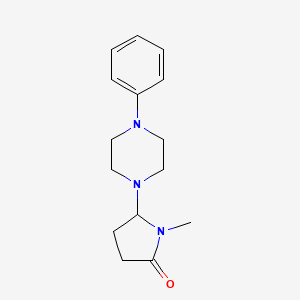
Olanzapine 4'-N-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Olanzapine 4’-N-glucuronide is a metabolite of olanzapine, an atypical antipsychotic drug used primarily for the treatment of schizophrenia and bipolar disorder . This compound is formed through the process of glucuronidation, where olanzapine is conjugated with glucuronic acid . Glucuronidation is a common metabolic pathway that enhances the solubility of drugs, facilitating their excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of olanzapine 4’-N-glucuronide involves the enzymatic reaction of olanzapine with uridine 5’-diphospho-glucuronic acid (UDPGA) in the presence of the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT) . This reaction typically occurs in the liver, where UGT enzymes are abundant .
Industrial Production Methods: Industrial production of olanzapine 4’-N-glucuronide is not commonly practiced, as it is primarily a metabolic byproduct of olanzapine. the production of olanzapine itself involves complex synthetic routes, including the formation of its thienobenzodiazepine core . The industrial synthesis of olanzapine involves multiple steps, including nitration, reduction, and cyclization reactions .
Chemical Reactions Analysis
Types of Reactions: Olanzapine 4’-N-glucuronide primarily undergoes hydrolysis and conjugation reactions . The glucuronide moiety can be cleaved enzymatically or chemically, releasing the parent compound, olanzapine .
Common Reagents and Conditions: The formation of olanzapine 4’-N-glucuronide requires UDPGA and UGT enzymes . Hydrolysis of the glucuronide can be achieved using acidic or enzymatic conditions .
Major Products Formed: The major product formed from the hydrolysis of olanzapine 4’-N-glucuronide is olanzapine . This reaction regenerates the parent compound, which can then undergo further metabolic transformations .
Scientific Research Applications
Olanzapine 4’-N-glucuronide is primarily studied in the context of pharmacokinetics and drug metabolism . Understanding the formation and excretion of this metabolite helps in elucidating the metabolic pathways of olanzapine . Additionally, the study of this compound can provide insights into the role of glucuronidation in drug metabolism and the impact of genetic polymorphisms on drug clearance .
Mechanism of Action
Olanzapine 4’-N-glucuronide itself does not have a direct pharmacological effect, as it is an inactive metabolite . its formation and excretion are crucial for the overall pharmacokinetics of olanzapine . The parent compound, olanzapine, exerts its effects by antagonizing multiple neuronal receptors, including dopamine and serotonin receptors . This antagonism helps in alleviating symptoms of schizophrenia and bipolar disorder .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other glucuronide metabolites of olanzapine, such as olanzapine 10-N-glucuronide . Additionally, other antipsychotic drugs, such as risperidone and aripiprazole, also undergo glucuronidation to form their respective glucuronide metabolites .
Uniqueness: Olanzapine 4’-N-glucuronide is unique in its specific formation from olanzapine and its role in the drug’s metabolic pathway . The study of this compound provides valuable insights into the metabolism and excretion of olanzapine, contributing to a better understanding of its pharmacokinetics and potential drug interactions .
Properties
CAS No. |
186792-79-0 |
|---|---|
Molecular Formula |
C23H29N4O6S+ |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium-1-yl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H28N4O6S/c1-12-11-13-20(24-14-5-3-4-6-15(14)25-21(13)34-12)26-7-9-27(2,10-8-26)22-18(30)16(28)17(29)19(33-22)23(31)32/h3-6,11,16-19,22,28-30H,7-10H2,1-2H3,(H-,24,25,31,32)/p+1/t16-,17-,18+,19-,22+/m0/s1 |
InChI Key |
TYDOWDWSLBLZGX-KSSXRGRSSA-O |
Isomeric SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)C5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


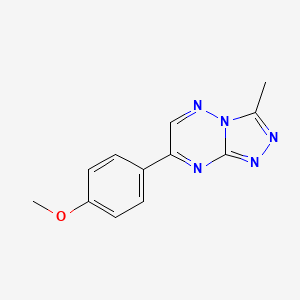
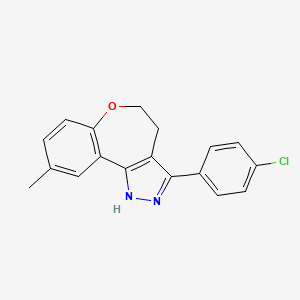
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] benzoate](/img/structure/B12734037.png)
![9-(2-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12734051.png)

